Helenalin acetate

C/EBPβ inhibitor transcription factor selectivity acute myeloid leukemia

Helenalin acetate is a first-in-class, potent, and selective C/EBPβ inhibitor (>10-fold over NF-κB) that covalently targets the N-terminal domain to disrupt cooperative binding with p300. This distinct mechanism drives anti-leukemic activity in AML models and LTC4 synthase inhibition (IC50 12 μM) without the off-target NF-κB effects seen with analogs like parthenolide. For reproducible, pathway-specific studies—especially in C/EBPβ-driven cancers—this high-purity reagent ensures mechanistic clarity. Buy direct for verified quality.

Molecular Formula C17H20O5
Molecular Weight 304.34 g/mol
CAS No. 10180-86-6
Cat. No. B1673038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHelenalin acetate
CAS10180-86-6
SynonymsHelenalin Acetate
Molecular FormulaC17H20O5
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2
InChIInChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12-,14-,15+,17+/m1/s1
InChIKeyDCNRYQODUSSOKC-HKHYKUHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Helenalin Acetate (CAS 10180-86-6): A First-in-Class C/EBPβ Inhibitor for Oncology and Inflammation Research


Helenalin acetate (CAS 10180-86-6) is a sesquiterpene lactone of the pseudoguaianolide class, naturally occurring in Arnica montana and Inula helenium . It functions as a covalent inhibitor of the transcription factor C/EBPβ (CCAAT/enhancer-binding protein beta) by binding to its N-terminal domain and disrupting its cooperative interaction with the co-activator p300, a mechanism distinct from the broader NF-κB inhibition characteristic of many in-class analogs [1]. This targeted mode of action underpins its antileukemic and anti-inflammatory properties and forms the basis for its differentiation from structurally related sesquiterpene lactones [2].

Procurement Risk: Why Helenalin Acetate Cannot Be Replaced by Generic Sesquiterpene Lactones


Although the market offers several sesquiterpene lactones with reported NF-κB or general anti-inflammatory activity (e.g., parthenolide, costunolide, or the parent helenalin), they are not functionally equivalent to helenalin acetate. Critical differences in target selectivity, metabolic stability, and plasma protein binding can lead to divergent experimental outcomes [1]. For instance, helenalin acetate is a first-in-class, potent, and selective C/EBPβ inhibitor, whereas many analogs primarily target NF-κB or other pathways [2]. Furthermore, its distinct pharmacokinetic properties, including rapid and extensive glutathione conjugation, dictate its suitability for specific assay systems and may preclude its use in applications where its analogs are effective [3]. Therefore, direct substitution without rigorous validation compromises data reproducibility and can invalidate mechanistic studies.

Quantitative Differentiation of Helenalin Acetate: A Comparative Evidence Guide for Procurement


Selective C/EBPβ Inhibition: A 10-Fold Selectivity Window Over NF-κB

Helenalin acetate demonstrates a marked selectivity for inhibiting the transcriptional activity of C/EBPβ over that of NF-κB. In a luciferase reporter gene assay, helenalin acetate effectively inhibited C/EBPβ activity with an EC50 in the range of 0.1 to 0.4 μM, while its potency against NF-κB was at least 10-fold lower . This contrasts sharply with the parent compound helenalin, which is primarily characterized as an NF-κB inhibitor [1]. This selectivity window defines helenalin acetate as the preferred tool for dissecting C/EBPβ-mediated pathways without confounding NF-κB off-target effects.

C/EBPβ inhibitor transcription factor selectivity acute myeloid leukemia

Superior Inhibition of Leukotriene C4 Synthase vs. 11α,13-Dihydrohelenalin Acetate

In a study of leukotriene biosynthesis, helenalin acetate demonstrated significant inhibitory activity against LTC4 synthase in human platelets, with an IC50 of 12 μM after a 60-minute preincubation [1]. In direct comparison, the structurally related analog 11α,13-dihydrohelenalin acetate was notably less potent, confirming the importance of the exocyclic methylene group for full inhibitory activity [2]. This head-to-head data provides a clear quantitative basis for selecting helenalin acetate over its reduced analog in studies targeting the leukotriene pathway.

leukotriene synthesis LTC4 synthase anti-inflammatory

Lower Plasma Protein Binding vs. Parthenolide: Implications for Bioavailability

The extent of plasma protein binding is a critical determinant of a compound's free fraction and, consequently, its in vivo efficacy. In a comparative study, helenalin acetate (as a representative of the dihydrohelenalin acetate class) exhibited significantly lower protein binding in human plasma than parthenolide, a commonly used sesquiterpene lactone comparator [1]. While dihydrohelenalin acetate showed 30-50% binding, parthenolide demonstrated substantially higher binding, implying a smaller free fraction available for therapeutic action [2]. This class-level inference suggests helenalin acetate may offer a more favorable free drug concentration profile, making it a preferred candidate for in vivo studies where high free drug exposure is desired.

plasma protein binding bioavailability pharmacokinetics

Metabolic Fate: Rapid Glutathione Conjugation Dictates In Vitro and Topical Applications

In vitro metabolism studies using human, rat, and pig liver microsomes revealed that helenalin acetate undergoes rapid and extensive conjugation with glutathione (GSH) [1]. This major metabolic pathway leads to the formation of numerous GSH adducts and suggests that systemic exposure following oral or intravenous administration would be low due to high first-pass metabolism [2]. However, this same property makes it an ideal candidate for topical applications or in vitro assays where the compound is directly applied to target cells, as the fast conjugation minimizes the risk of systemic toxicity from dermal absorption [3]. This metabolic profile is distinct from analogs with different substitution patterns that may exhibit altered rates of GSH conjugation.

metabolism glutathione conjugation topical formulation

Antileukemic Activity: Disruption of the MYB-C/EBPβ-p300 Transcriptional Module in AML

Helenalin acetate exerts its antileukemic effects through a specific mechanism: it binds to C/EBPβ, thereby disrupting its critical interaction with both the co-activator p300 and the oncogenic transcription factor MYB [1]. This disruption of the MYB-C/EBPβ-p300 transcriptional module leads to the inhibition of AML cell viability and the induction of apoptosis and differentiation [2]. This mechanism is distinct from that of other sesquiterpene lactones, such as parthenolide, which primarily target NF-κB, and positions helenalin acetate as a unique tool for probing MYB-driven leukemogenesis [3].

acute myeloid leukemia MYB oncogene transcriptional regulation

Helenalin Acetate Application Scenarios: Translating Quantitative Evidence into Research and Development Use Cases


Specific Inhibition of C/EBPβ-Driven Transcription in Oncology Research

Researchers investigating the role of C/EBPβ in cancer, particularly in acute myeloid leukemia (AML), can utilize helenalin acetate (at concentrations of 0.1-1 μM) to selectively inhibit C/EBPβ-dependent gene expression without significant interference from NF-κB pathways [1]. This application is directly supported by its >10-fold selectivity for C/EBPβ over NF-κB and its demonstrated ability to disrupt the MYB-C/EBPβ-p300 transcriptional module, leading to reduced AML cell viability and induced differentiation [2].

Investigating Leukotriene-Mediated Inflammation with a Validated Inhibitor

For studies on the role of leukotrienes in inflammatory conditions, helenalin acetate serves as a validated and potent inhibitor of LTC4 synthase (IC50 = 12 μM), a key enzyme in leukotriene biosynthesis [1]. Its superior potency compared to the analog 11α,13-dihydrohelenalin acetate makes it the preferred choice for cell-based assays aiming to modulate this specific pathway and assess downstream effects on inflammation [2].

Topical Formulation Development for Dermal Inflammatory or Antileishmanial Studies

Given its rapid and extensive metabolism via glutathione conjugation, helenalin acetate is well-suited for development in topical formulations [1]. Its in vivo efficacy in a cutaneous leishmaniasis model, when applied as part of an Arnica tincture, validates its potential for treating dermal conditions [2]. Researchers developing topical anti-inflammatory or antiparasitic agents can leverage helenalin acetate's metabolic profile, which minimizes systemic exposure and associated toxicity risks [3].

Use as a Selective Chemical Probe in C/EBPβ Mechanism-of-Action Studies

Helenalin acetate's unique ability to covalently bind to the N-terminus of C/EBPβ and disrupt its interaction with the co-activator p300 establishes it as a first-in-class chemical probe [1]. This property allows researchers to dissect the specific contribution of the C/EBPβ-p300 axis in gene regulation, cell differentiation (e.g., in 3T3-L1 adipocytes [2]), and oncogenesis, providing a clear advantage over broader-spectrum NF-κB inhibitors like parthenolide or helenalin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Helenalin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.